Octadec-8-enoic acid

Lipid Metabolism Mitochondrial β-Oxidation Fatty Acid Catabolism

Researchers using oleic acid as a proxy for C18:1 isomer studies risk introducing uncontrolled variables in enzymatic and metabolic assays. Octadec-8-enoic acid (cis-8-octadecenoic acid, C18:1Δ8) solves this with its distinct solid-state handling and unique, slower β-oxidation kinetics. This isomer is essential for preparing physiologically accurate artificial sebum and for mechanistic studies of NMDA receptor-mediated inflammatory signaling in keratinocytes.

Molecular Formula C18H34O2
Molecular Weight 282.5 g/mol
Cat. No. B1213188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadec-8-enoic acid
Synonyms8-octadecenoic acid
8-octadecenoic acid, (E)-isomer
8-octadecenoic acid, (Z)-isomer
8-octadecenoic acid, sodium salt, (Z)-isomer
cis-8-octadecenoic acid
Molecular FormulaC18H34O2
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=CCCCCCCC(=O)O
InChIInChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11H,2-9,12-17H2,1H3,(H,19,20)
InChIKeyWRIDQFICGBMAFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octadec-8-enoic Acid Overview


Octadec-8-enoic acid (cis-8-octadecenoic acid, C18:1Δ8) is a long-chain monounsaturated fatty acid (MUFA) with an 18-carbon backbone and a cis-configured double bond at the 8-position from the carboxyl terminus [1]. It is a positional isomer of the ubiquitous oleic acid (C18:1Δ9) and trans-vaccenic acid (C18:1Δ11), among other C18:1 isomers . Unlike oleic acid which is liquid at ambient temperature, octadec-8-enoic acid exists as a solid, a direct consequence of the double bond's proximity to the carboxyl group altering crystalline packing . It occurs naturally in partially hydrogenated vegetable oils, milk fat, and as a minor constituent of some seed oils (2.7–3.1% in Athamanta macrophylla and related Umbelliferae) , and is recognized as a significant component of human sebum where it is the most abundant C18:1 free fatty acid isomer .

cis-8 C18:1 positional isomer standard
Solid at ambient temperature, distinct from liquid oleic acid
Sebum-relevant lipid for skin barrier and dermatological research

Why Isomer Identity Matters


In lipid biochemistry and industrial chemistry, substituting one C18:1 isomer for another (e.g., using oleic acid as a proxy for octadec-8-enoic acid) introduces uncontrolled experimental or process variables. The double bond position dictates the compound's interaction with enzymes, its metabolic fate, and its physicochemical behavior. As demonstrated by systematic studies, positional isomers exhibit markedly different oxidation rates in mitochondrial β-oxidation pathways, with even-positioned cis isomers like Δ8 being catabolized significantly more slowly than odd-positioned isomers [1]. Furthermore, the solid versus liquid state at room temperature directly impacts handling, formulation, and crystallization behavior in materials applications . In dermatological research, octadec-8-enoic acid's unique pro-inflammatory signaling profile in keratinocytes is distinct from that of oleic acid, underscoring that isomeric substitution would confound mechanistic studies . Therefore, research outcomes are inherently isomer-specific and cannot be reliably extrapolated from more readily available C18:1 analogs.

Target Octadec-8-enoic acid (Δ8)
Oleic acid (Δ9) shows reported faster mitochondrial oxidation; β-oxidation rate may shift
Target Solid physical state
Liquid oleic acid alters handling, crystallization, and formulation behaviour
Target Moderate keratinocyte response
Oleic acid may produce stronger IL-36γ/IL-37 modulation; pathway context may differ

Key Differentiation Evidence


Mitochondrial β-Oxidation Rate

In isolated rat heart and liver mitochondria, the cis-Δ8 isomer of octadecenoic acid is oxidized significantly more slowly than adjacent odd-positioned cis isomers such as Δ9 (oleic acid) and Δ11 (cis-vaccenic acid). While most odd-positioned cis isomers were oxidized as rapidly as oleoyl-CoA, even-positioned cis isomers exhibited reduced catabolic rates [1]. This pattern demonstrates that double bond position, specifically being even-numbered from the carboxyl end, directly influences the efficiency of mitochondrial β-oxidation, creating a metabolic differentiation not predictable by chain length or degree of unsaturation alone.

Mitochondrial β-Oxidation Rate
Cross-study comparable
Even-positioned cis isomers (Δ8) oxidized significantly more slowly than odd-positioned cis isomers (Δ9, Δ11) in rat heart/liver mitochondria
Reported slower catabolic flux may distinguish Δ8 in metabolic tracer studies
Oxygen uptake measured polarographically; abstract reports significant difference
Lipid Metabolism Mitochondrial β-Oxidation Fatty Acid Catabolism

Physical State at Ambient Temperature

Octadec-8-enoic acid (cis-Δ8) exists as a solid at room temperature, whereas oleic acid (cis-Δ9) is a liquid. This difference stems from the double bond's location at carbon 8 rather than carbon 9, which alters the molecule's crystalline packing and reduces chain fluidity . The solid state of the trans isomer (trans-8-octadecenoic acid) is even more pronounced, with a melting point of 52–52.6°C [1]. For the cis-8 isomer, density is reported as 0.9±0.1 g/cm³ with a predicted boiling point of 403.7±24.0°C at 760 mmHg .

Physical State at RT
Head-to-head
Solid at room temperature; trans-8 isomer mp 52–52.6°C; oleic acid is liquid (~13–14°C mp)
Phase state directly impacts handling and formulation workflows
Single carbon shift in double bond position drives solid/liquid transition
Lipid Chemistry Materials Science Physical Properties

Keratinocyte Inflammatory Response

In human keratinocyte studies, cis-8-octadecenoic acid dose-dependently increases the interleukin-36γ/interleukin-37 (IL-36γ/IL-37) ratio, a key index of skin inflammation. Critically, this pro-inflammatory effect is described as more moderate than that observed with oleic acid . The upregulation is mediated through the N-methyl-D-aspartate (NMDA)-type glutamate receptor pathway, as demonstrated by suppression using the NMDA receptor antagonist MK801 . This establishes that the Δ8 isomer does not simply mimic the inflammatory signaling profile of the more abundant Δ9 isomer, but instead exhibits a quantitatively distinct and pathway-specific effect.

Keratinocyte Inflammatory Response
Head-to-head
Increases IL-36γ/IL-37 ratio; effect reported as more moderate than oleic acid; NMDA pathway dependent
Supports isomer-specific signaling context in skin models
NMDA antagonist MK801 suppressed response
Dermatology Skin Biology Inflammation

FADS2 Δ6-Desaturase Affinity

A study examining rat FADS2-catalyzed Δ6-desaturation of C18:1 positional isomers demonstrated that substrate affinity and inhibitory capacity vary dramatically with double bond location. At equimolar inhibitor/substrate ratio (60 μM), cis9-18:1 (oleic acid) exhibited 25% inhibition of α-linolenic acid Δ6-desaturation, while cis12-18:1 showed only 8% and cis15-18:1 showed 5% inhibition [1]. This gradient—where inhibition decreases as the double bond moves closer to the methyl terminus—establishes a structure-activity relationship that would predict distinct behavior for the Δ8 isomer compared to Δ9 or Δ11. The study further notes that cis11-18:1 (cis-vaccenic acid) is itself not Δ6-desaturated but remains a good competitive inhibitor, representing a unique case [1].

FADS2 Δ6-Desaturase Affinity
Class-level inference
Inhibition of α-linolenic acid desaturation decreases as double bond approaches methyl terminus (25% for Δ9, 8% for Δ12, 5% for Δ15 at 60 μM)
Δ8 predicted to have distinct affinity profile; supports isomer-specific enzyme studies
Rat FADS2 in vitro assay; Δ8 not directly measured
Lipid Metabolism Enzyme Kinetics Fatty Acid Desaturation

Abundance in Human Sebum

Lipidomic analysis of human sebum has identified cis-8-octadecenoic acid as the most abundant isomer among C18:1 free fatty acid isomers . This finding establishes the compound as a physiologically relevant component of the skin surface lipid barrier, distinguishing it from other C18:1 isomers that may be minor constituents or absent. Furthermore, the percentage composition of cis-8-octadecenoic acid in sebum shows a positive correlation with facial skin redness (erythema), directly linking this specific isomer to a measurable dermatological phenotype .

Sebum Abundance
Cross-study comparable
Most abundant C18:1 free fatty acid isomer in human sebum; positively correlates with facial erythema
Physiologically relevant isomer for sebum-mimetic research
Lipidomic profiling; exact percentage not specified
Sebum Composition Dermatology Skin Lipidomics

Δ9-Desaturase Substrate Activity

Microsomal Δ9-desaturase acts upon trans-octadecenoic acid positional isomers to produce cis,trans- and cis,cis-octadecadienoic acids of unusual structure [1]. The trans-8 isomer is a substrate for this enzyme, undergoing desaturation with concomitant geometric isomerization. Incorporation of substrates and their products into lipids varied from 50.5% (for 14–18:1) to 81.0% (for 6–18:1), indicating position-dependent incorporation efficiency [1]. Notably, the cis,cis-18:2 products were preferentially enriched in the phospholipid fraction, while cis,trans-18:2 products appeared preferentially in cholesteryl esters [1].

Δ9-Desaturase Substrate
Class-level inference
trans-8-18:1 acts as substrate producing unusual cis,trans- and cis,cis-octadecadienoic acids; incorporation into lipids varies by position (50.5–81.0% range)
Enables preparation of position-specific conjugated diene standards
Rat liver microsomes; phospholipid vs cholesteryl ester partitioning observed
Enzymatic Desaturation Lipid Biochemistry Conjugated Fatty Acids

Research and Industrial Applications


β-Oxidation Substrate Specificity Studies

Octadec-8-enoic acid serves as a critical tool compound for investigating the positional specificity of mitochondrial fatty acid β-oxidation enzymes. As documented in rat heart and liver mitochondrial studies, even-positioned cis isomers including Δ8 are oxidized significantly more slowly than odd-positioned isomers [1]. This property enables researchers to dissect the substrate recognition mechanisms of carnitine palmitoyltransferase, acyl-CoA dehydrogenases, and the auxiliary enzymes (3-hydroxyacyl-CoA epimerase and Δ3-cis-Δ2-trans-enoyl-CoA isomerase) that process unsaturated fatty acids. The compound is particularly valuable for studies comparing metabolic flux through saturated versus unsaturated pathways and for validating computational models of fatty acid catabolism.

Artificial Sebum and Skin Barrier Research

Given its identification as the most abundant C18:1 free fatty acid isomer in human sebum and its positive correlation with facial erythema [1], cis-8-octadecenoic acid is essential for preparing physiologically accurate artificial sebum formulations. Research applications include: (1) investigating the role of specific sebum lipids in acne pathogenesis and inflammatory skin conditions; (2) studying the interaction between sebum composition and cutaneous microbiome ecology; (3) developing and validating topical formulations for barrier repair or sebum modulation; and (4) establishing standardized sebum reference materials for cosmetic and dermatological product testing. Substitution with oleic acid would produce non-physiological sebum mimics that misrepresent the skin surface lipid environment.

NMDA-Mediated Inflammatory Signaling

Cis-8-octadecenoic acid uniquely modulates the IL-36γ/IL-37 ratio in keratinocytes through NMDA-type glutamate receptor signaling, with a pro-inflammatory effect that is more moderate than oleic acid [1]. This specific signaling profile makes the compound valuable for: (1) pharmacological studies of NMDA receptor antagonists in skin inflammation models; (2) comparative investigations of structure-activity relationships among C18:1 positional isomers in keratinocyte biology; (3) mechanistic studies of sebum lipid contributions to inflammatory dermatoses; and (4) screening of anti-inflammatory compounds where a moderate, physiologically relevant baseline inflammatory stimulus is required rather than the stronger response elicited by oleic acid.

Enzymatic Synthesis of Conjugated Dienes

The trans-8 isomer of octadecenoic acid is a documented substrate for microsomal Δ9-desaturase, yielding cis,trans- and cis,cis-octadecadienoic acids of unusual structure that are preferentially incorporated into distinct lipid classes [1]. This application scenario includes: (1) preparative enzymatic synthesis of position-specific conjugated linoleic acid analogs for biological activity screening; (2) investigation of Δ9-desaturase substrate promiscuity and mechanistic studies of geometric isomerization during desaturation; (3) production of analytical standards for detecting unusual dienoic fatty acids in processed foods or biological samples; and (4) studies of lipid class-specific incorporation patterns in membrane phospholipids versus neutral lipids.

Application
Selection Property
Validation Focus
β-Oxidation substrate specificity studies
Even-positioned cis isomer oxidation rate context
Mitochondrial flux profiling; substrate recognition assays
Artificial sebum and skin barrier research
Sebum-relevant C18:1 isomer composition
Skin surface lipid mimic fidelity; erythema correlation review
NMDA-mediated keratinocyte signaling
NMDA pathway-dependent IL-36γ/IL-37 modulation
Pathway-specific cytokine response context; moderate stimulus profile
Enzymatic synthesis of conjugated dienes
Δ9-Desaturase substrate specificity
Lipid class incorporation pattern; product standard generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octadec-8-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.